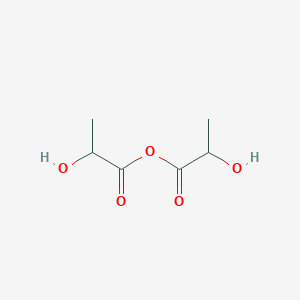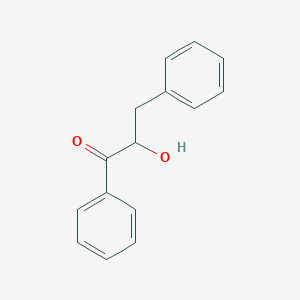
calcium;sodium;trihypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium;sodium;trihypochlorite is a compound that combines hypochlorous acid with calcium and sodium in a specific ratio. Hypochlorous acid is known for its strong oxidizing properties and is widely used for its disinfectant and bleaching capabilities. The addition of calcium and sodium enhances its stability and effectiveness in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypochlorous acid can be synthesized through several methods:
Hydrolysis of Chlorine Gas: Chlorine gas is dissolved in water to produce hypochlorous acid. [ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{H}^+ + \text{Cl}^- ]
Electrolysis of Salt Solution: Electrolysis of a salt solution (e.g., sodium chloride) produces chlorine gas, which then reacts with water to form hypochlorous acid. [ 2\text{Cl}^- + 2\text{H}_2\text{O} \rightarrow \text{Cl}_2 + 2\text{OH}^- + \text{H}_2 ] [ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{H}^+ + \text{Cl}^- ]
Acidification of Hypochlorite: Acidifying a hypochlorite solution (e.g., sodium hypochlorite) produces hypochlorous acid. [ \text{OCl}^- + \text{H}^+ \rightarrow \text{HOCl} ]
Industrial Production Methods
Industrial production of hypochlorous acid, calcium sodium salt (3:1:1) involves the controlled reaction of chlorine gas with a mixture of calcium and sodium salts in water. The reaction conditions are carefully monitored to maintain the desired ratio and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
calcium;sodium;trihypochlorite undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with organic and inorganic substances.
Reduction: It can be reduced to chloride ions in the presence of reducing agents.
Substitution: It can participate in substitution reactions, where the hypochlorous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds, metals, and other oxidizable substances. Conditions typically involve aqueous solutions at neutral to slightly acidic pH.
Reduction: Reducing agents such as sodium thiosulfate or sulfite are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the hypochlorous acid moiety under mild conditions.
Major Products
Oxidation: Produces oxidized organic or inorganic compounds.
Reduction: Produces chloride ions and water.
Substitution: Produces substituted organic compounds with the hypochlorous acid moiety replaced.
Scientific Research Applications
calcium;sodium;trihypochlorite has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in disinfection and sterilization of biological samples and laboratory equipment.
Medicine: Utilized in wound care and disinfection due to its antimicrobial properties.
Industry: Applied in water treatment, food processing, and textile bleaching.
Mechanism of Action
The mechanism of action of hypochlorous acid, calcium sodium salt (3:1:1) involves the release of hypochlorous acid, which acts as a strong oxidizing agent. It reacts with fatty acids and amino acids, disrupting cell membranes and metabolic processes. The formation of chloramines further interferes with cellular functions, leading to the inactivation of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Calcium Hypochlorite: Used for disinfection and bleaching, but less stable than hypochlorous acid, calcium sodium salt (3:1:1).
Sodium Hypochlorite: Commonly used in household bleach and water treatment, but has a different stability profile.
Lithium Hypochlorite: Used in swimming pool disinfection, but less common in industrial applications.
Uniqueness
calcium;sodium;trihypochlorite is unique due to its enhanced stability and effectiveness compared to other hypochlorite salts. The combination of calcium and sodium provides a balanced formulation that is suitable for a wide range of applications.
Properties
CAS No. |
53053-57-9 |
|---|---|
Molecular Formula |
CaCl3NaO3 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
calcium;sodium;trihypochlorite |
InChI |
InChI=1S/Ca.3ClO.Na/c;3*1-2;/q+2;3*-1;+1 |
InChI Key |
VZKGOPXJBQTFRY-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |
Canonical SMILES |
[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |
Key on ui other cas no. |
53053-57-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B1620373.png)
